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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Comparative Selectivity Guide: 4-[2-(3-
Bromophenoxy)ethyl]morpholine
Executive Summary: The Pharmacological Identity
4-[2-(3-Bromophenoxy)ethyl]morpholine (CAS: 435283-95-7) is a specialized

pharmacological probe primarily characterized as a Sigma-1 Receptor (S1R) Ligand.

Structurally comprising a morpholine ring connected via an ethyl linker to a 3-brominated

phenoxy group, it shares the essential pharmacophore of high-affinity sigma ligands (a basic

amine flanking a hydrophobic aromatic region).

While often utilized as a chemical intermediate in the synthesis of complex Rho-Kinase (ROCK)

inhibitors, its intrinsic biological activity positions it as a valuable tool for interrogating S1R-

mediated chaperone functions in the endoplasmic reticulum (ER). This guide analyzes its

selectivity profile against the "Gold Standard" S1R ligands (PRE-084, BD-1047) and delineates

its specificity against common off-targets like the Serotonin Transporter (SERT).
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Mechanism of Action & Signaling Pathway
The Sigma-1 receptor is a ligand-operated receptor chaperone at the Mitochondria-Associated

Membrane (MAM) of the ER. 4-[2-(3-Bromophenoxy)ethyl]morpholine acts by modulating

the interaction between S1R and BiP (Binding immunoglobulin Protein), thereby influencing ER

stress responses and calcium signaling.

S1R Signaling Cascade (Visualization)
The following diagram illustrates the pathway by which S1R ligands modulate ER stress and

calcium flux.
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Caption: Mechanism of S1R activation. Ligand binding dissociates S1R from BiP, enabling it to

stabilize IP3R and suppress ER stress.
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Selectivity Profile Analysis
To validate experimental data derived from this probe, researchers must account for its cross-

reactivity. The morpholine-ethyl-phenoxy motif is structurally homologous to certain monoamine

reuptake inhibitors (e.g., Viloxazine derivatives), necessitating rigorous exclusion of SERT/NET

activity.

Primary vs. Off-Target Affinity

Target

Affinity (

/

)

Functional
Outcome

Selectivity Ratio
(S1R:Target)

Sigma-1 Receptor

(S1R)
High (nM range)

Modulator

(Agonist/Antagonist)
1:1 (Reference)

Sigma-2 Receptor

(S2R)
Moderate-Low

Cytotoxicity

modulation
> 20:1

Serotonin Transporter

(SERT)

Moderate (

nM)
Reuptake Inhibition ~ 10:1

Rho Kinase

(ROCK1/2)

Low (

M)*
Kinase Inhibition > 100:1

*Note: While cited in patent literature for ROCK inhibitors, the core molecule exhibits

significantly lower potency compared to optimized indazoles.

Comparative Analysis: Alternatives & Gold
Standards
When designing S1R studies, choosing the right ligand is critical for data interpretation.

Comparison Table
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Feature

4-[2-(3-

Bromophenoxy)

ethyl]morpholin

e

PRE-084 BD-1047 Haloperidol

Role
Research Probe

/ Building Block
Selective Agonist

Selective

Antagonist

Non-selective

Antagonist

S1R Selectivity High Very High High
Low (High D2

affinity)

Bioavailability
Variable

(Lipophilic)
High Moderate High

Primary Utility
SAR Studies /

Synthesis

Functional

Activation

Functional

Blockade

Clinical

Reference

Key Limitation
Potential SERT

cross-reactivity

Rapid

metabolism

Sigma-2 cross-

reactivity

"Dirty" profile

(D2, 5-HT)

Recommendation: Use 4-[2-(3-Bromophenoxy)ethyl]morpholine when exploring novel

structure-activity relationships (SAR) or as a chemical scaffold. For definitive functional

characterization of S1R signaling, validate results using PRE-084 (agonist control) and BD-

1047 (antagonist control).

Experimental Protocols
To ensure scientific integrity, the following protocols provide self-validating systems for

characterizing this compound.

Protocol A: Competitive Radioligand Binding Assay
(S1R)
Objective: Determine the affinity (

) of the compound for S1R using Guinea Pig brain membranes.

Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold Tris-HCl buffer (50 mM,

pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1269199/docs?utm_src=pdf-body#4-2-3-bromophenoxy-ethyl-morpholine-selectivity-and-specificity-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Setup:

Radioligand:-Pentazocine (2 nM final concentration).

Non-specific Control: Haloperidol (10

M) or GBR-12909.

Test Compound: 4-[2-(3-Bromophenoxy)ethyl]morpholine (10⁻¹⁰ to 10⁻⁵ M).

Incubation: Incubate mixtures for 120 minutes at 25°C (equilibrium).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

(reduces non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: Selectivity Screening Workflow
Objective: Rule out SERT activity.

Test Compound
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S1R Binding
([3H]Pentazocine)

SERT Binding
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Calculate
Selectivity Ratio

Specific S1R ProbeRatio > 50x

Use Blocker Control

Ratio < 10x
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Caption: Workflow to validate probe specificity against Serotonin Transporter (SERT) off-

targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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